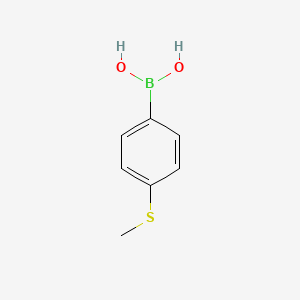

4-(Methylthio)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUHTLFKBDDICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370058 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98546-51-1 | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98546-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylthio)phenylboronic acid is a crucial building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physical properties is paramount for its effective use in reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including detailed experimental protocols for their determination and a visual workflow for its physical characterization.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₉BO₂S | [1] |

| Molecular Weight | 168.02 g/mol | |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 210-214 °C (literature) | |

| Solubility | Soluble in Methanol | |

| CAS Number | 98546-51-1 | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range represents the melting point of the substance. For this compound, this is reported as 210-214 °C.

Determination of Solubility

Solubility data is vital for selecting appropriate solvents for reactions, purifications (such as recrystallization), and formulations.

Methodology: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Selection: A range of solvents with varying polarities should be selected for testing (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Data Reporting: The solubility is expressed in terms of concentration, such as g/L or mol/L. While specific quantitative data for this compound is not widely available, it is known to be soluble in methanol. Based on the behavior of similar phenylboronic acids, it is expected to exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[2][3][4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical characterization of this compound.

Caption: Experimental workflow for the physical characterization of this compound.

Conclusion

This technical guide has detailed the essential physical properties of this compound and provided standardized protocols for their experimental determination. The presented data and methodologies are intended to support researchers and professionals in the effective application of this versatile reagent in their synthetic and developmental endeavors. A clear understanding and accurate measurement of these properties are fundamental to achieving reproducible and optimized results in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Methylthio)phenylboronic Acid (CAS: 98546-51-1)

Introduction

This compound, with CAS number 98546-51-1, is an organoboron compound featuring a boronic acid functional group and a methylthio substituent on a phenyl ring.[1] This off-white, solid compound is a versatile reagent in modern organic synthesis, primarily recognized for its critical role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2] Its unique electronic and solubility properties, imparted by the methylthio group, make it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and materials for organic electronics.[1][2] This document provides a comprehensive technical overview of its properties, synthesis, analysis, and applications.

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline powder.[1][3] It is soluble in polar organic solvents like methanol.[3] The compound may contain varying amounts of its anhydride (B1165640) form.[4][5]

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 98546-51-1 | [4][6] |

| Molecular Formula | C₇H₉BO₂S | [6][7] |

| Molecular Weight | 168.02 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 210-214 °C (lit.) | [4][6][8] |

| Boiling Point | 333.5 ± 44.0 °C (Predicted) | [3] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 8.56 ± 0.10 (Predicted) | [3] |

| InChI Key | IVUHTLFKBDDICS-UHFFFAOYSA-N | [6][7] |

| SMILES | CSc1ccc(cc1)B(O)O | [6][7] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is used to confirm the presence of key structural features. Expected signals include a singlet for the methylthio (S-CH₃) protons, two distinct doublets in the aromatic region corresponding to the para-substituted phenyl ring, and a broad singlet for the acidic protons of the boronic acid group (-B(OH)₂). Spectral data is available in various chemical databases.[9] |

| IR Spectroscopy | The IR spectrum provides information about the functional groups present. Characteristic absorption bands for O-H stretching of the boronic acid, B-O stretching, C-S stretching, and aromatic C-H and C=C vibrations are expected. FTIR spectra are available from commercial suppliers and databases.[7][10] |

| Mass Spectrometry | MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, confirming the molecular formula.[9] |

Synthesis and Purification

While specific, detailed industrial synthesis protocols are proprietary, a general and widely applicable method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by aqueous acidic workup.

General Synthesis Workflow

The synthesis of this compound can be conceptually broken down into three main stages: formation of the Grignard reagent from the corresponding aryl halide, reaction with a borate ester (boration), and subsequent hydrolysis to yield the final boronic acid.

Caption: General workflow for arylboronic acid synthesis.

Experimental Protocol: General Synthesis

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF). Add a solution of 4-bromothioanisole (B94970) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining aryl bromide solution and reflux the mixture until the magnesium is consumed.

-

Boration: Cool the resulting Grignard solution to approximately -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the low temperature.

-

Hydrolysis and Purification: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., dilute HCl). The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system.[11]

Key Applications and Reactions

This compound is a key reactant in numerous organic transformations, valued for its ability to introduce the 4-(methylthio)phenyl moiety into target molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, and is a cornerstone of modern synthesis for creating biaryl compounds, styrenes, and polyenes.[2][12]

The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst.[12][13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Other Synthetic Applications

Beyond Suzuki coupling, this compound is a reactant in several other important reactions[3][6]:

-

Addition Reactions: Used in addition reactions with naphthyridine N-oxides.[3]

-

Oxyarylation: Participates in the oxyarylation of Heck reaction intermediates for synthesizing tetrahydrofuran (THF) derivatives.[3]

-

Sulfoxidation Reactions: The thioether group can undergo sulfoxidation reactions.[3]

-

Copper-Catalyzed Halogenation: Can be used in copper-catalyzed halogenation processes.[3]

Biological Activity

Caption: Mechanism of quorum sensing inhibition.

Experimental Protocols

The following sections provide generalized protocols for common experimental procedures involving this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Degassed Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of Toluene and 2 mL of 2M aqueous Na₂CO₃) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).[13][15][16][17]

Caption: A typical experimental workflow for Suzuki coupling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is known to cause skin and serious eye irritation.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[4][6] For handling the powder, a type N95 dust mask is recommended.[4]

-

Storage: Keep in a tightly sealed container in a cool, dry, dark place.[3] Recommended storage is at room temperature.[3][5]

-

Hazard Codes: Xi (Irritant).[3]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[3]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[3]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions has cemented its role in the construction of complex molecular frameworks relevant to pharmaceuticals, materials science, and agrochemicals.[2][18] A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.

References

- 1. CAS 98546-51-1: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 98546-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:98546-51-1 | Chemsrc [chemsrc.com]

- 9. This compound(98546-51-1) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 16. rsc.org [rsc.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. nbinno.com [nbinno.com]

Molecular weight and formula of 4-(Methylthio)phenylboronic acid.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

4-(Methylthio)phenylboronic acid is a synthetic organoboron compound widely utilized in organic synthesis and increasingly explored for its biological activities. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions and as an inhibitor of bacterial communication pathways.

| Property | Value |

| Chemical Formula | C₇H₉BO₂S |

| Molecular Weight | 168.02 g/mol |

| CAS Number | 98546-51-1 |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 210-214 °C |

Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals and material science. This reaction creates a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl halide.

Experimental Protocol: Synthesis of 4'-Methoxy-4-(methylthio)biphenyl

This protocol details a representative Suzuki-Miyaura reaction between this compound and 4-bromoanisole (B123540).

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Add palladium(II) acetate (0.02 mmol) to the flask.

-

Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

-

Add degassed toluene (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

-

Heat the mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-Methoxy-4-(methylthio)biphenyl.

Suzuki-Miyaura Coupling Workflow

Biological Activity: Inhibition of Quorum Sensing

Quantitative Data: Quorum Sensing Inhibition

The following table summarizes the inhibitory activity of this compound and related compounds on the quorum sensing of Vibrio harveyi.[1]

| Compound | IC₅₀ (µM) |

| Phenylboronic acid | > 400 |

| 4-Methylphenylboronic acid | 100 |

| This compound | 8.8 |

| 4-tert-Butylphenylboronic acid | 0.7 |

Experimental Protocol: Vibrio harveyi Quorum Sensing Inhibition Assay

This protocol is adapted from the methodology used to determine the IC₅₀ values of boronic acid derivatives against Vibrio harveyi.[1]

Materials:

-

Vibrio harveyi BB170 (sensor 1-, sensor 2+) reporter strain

-

Autoinducer Bioassay (AB) medium

-

96-well microtiter plates

-

Luminometer

-

This compound and other test compounds

-

Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Culture the Vibrio harveyi BB170 reporter strain overnight at 30°C in AB medium.

-

Dilute the overnight culture 1:5000 in fresh AB medium.

-

Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO.

-

Add 1 µL of each compound dilution to the wells of a 96-well microtiter plate. Use DMSO as a negative control.

-

Add 100 µL of the diluted V. harveyi culture to each well.

-

Incubate the plates at 30°C with shaking for 4 hours.

-

Measure the bioluminescence of each well using a luminometer.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Vibrio harveyi Quorum Sensing Pathway and Inhibition

References

An In-depth Technical Guide to (4-methylsulfanylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-methylsulfanylphenyl)boronic acid , a sulfur-containing organoboron compound, is a versatile building block in modern organic synthesis. Its unique electronic and structural properties make it a valuable reagent, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a focus on practical experimental details.

Core Physicochemical Properties

(4-methylsulfanylphenyl)boronic acid, also known as 4-(methylthio)phenylboronic acid, is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. While experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in the literature, data from closely related analogs and supplier specifications provide useful estimates. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can affect their physical properties.

Table 1: Physicochemical Properties of (4-methylsulfanylphenyl)boronic acid

| Property | Value | Source |

| IUPAC Name | (4-methylsulfanylphenyl)boronic acid | [1] |

| CAS Number | 98546-51-1 | [1] |

| Molecular Formula | C₇H₉BO₂S | [1] |

| Molecular Weight | 168.02 g/mol | [1] |

| Appearance | Off-white crystalline powder | [2] |

| Predicted pKa | 8.56 ± 0.10 | [2] |

| Solubility | Soluble in Methanol | [2] |

Synthesis of (4-methylsulfanylphenyl)boronic acid

The synthesis of arylboronic acids is a well-established field in organic chemistry, with several general methods available.[3] A common and effective route to (4-methylsulfanylphenyl)boronic acid involves the reaction of an organometallic reagent derived from a suitable haloaromatic precursor with a borate (B1201080) ester, followed by hydrolysis. A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Synthesis from 4-Bromothioanisole (B94970)

This procedure outlines the synthesis of (4-methylsulfanylphenyl)boronic acid starting from 4-bromothioanisole via a lithium-halogen exchange reaction.

Workflow Diagram:

Caption: Synthesis workflow from 4-bromothioanisole.

Materials:

-

4-Bromothioanisole

-

n-Butyllithium (in hexanes)

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 4-bromothioanisole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the resulting mixture at -78 °C for 30 minutes.

-

Add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude (4-methylsulfanylphenyl)boronic acid by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) or by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

The structural elucidation of (4-methylsulfanylphenyl)boronic acid relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide characteristic signals for the aromatic protons and carbons, as well as for the methylsulfanyl group. The boron atom, being a quadrupolar nucleus, can sometimes lead to broadening of adjacent carbon signals in the 13C NMR spectrum, and the carbon directly attached to boron may not be observed.[4] 11B NMR spectroscopy is also a valuable tool for characterizing boronic acids, with typical chemical shifts appearing in a specific region for tricoordinate boron species.[5]

Table 2: Predicted 1H and 13C NMR Chemical Shifts for (4-methylsulfanylphenyl)boronic acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 1H NMR | |||

| Ar-H (ortho to -B(OH)₂) | ~7.8 - 8.0 | Doublet | |

| Ar-H (ortho to -SMe) | ~7.2 - 7.4 | Doublet | |

| S-CH₃ | ~2.5 | Singlet | |

| B(OH )₂ | Variable (broad singlet) | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| 13C NMR | |||

| C -B | Not typically observed | Due to quadrupolar relaxation of boron. | |

| Ar-C (ortho to -B(OH)₂) | ~135 | ||

| Ar-C (ortho to -SMe) | ~126 | ||

| Ar-C -SMe | ~140 | ||

| S-CH₃ | ~15 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Boronic acids can be challenging to analyze by MS due to their tendency to form boroxines (cyclic trimers) through dehydration.[6] Electrospray ionization (ESI) is a commonly used technique for the analysis of boronic acids.

Expected Fragmentation Pattern:

The mass spectrum of (4-methylsulfanylphenyl)boronic acid is expected to show the molecular ion peak [M]+ or [M+H]+. Common fragmentation pathways for phenylboronic acids involve the loss of water and other neutral fragments. The presence of the sulfur atom may also lead to characteristic fragmentation patterns.

Applications in Organic Synthesis

(4-methylsulfanylphenyl)boronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and arylboronic acids are key coupling partners.[7] (4-methylsulfanylphenyl)boronic acid can be coupled with various aryl, heteroaryl, or vinyl halides and triflates to introduce the 4-(methylthio)phenyl moiety into a target molecule. This is particularly useful in the synthesis of pharmaceuticals and functional materials where this group can modulate biological activity or material properties.

General Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a general procedure for the coupling of (4-methylsulfanylphenyl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

(4-methylsulfanylphenyl)boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate)

-

Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), (4-methylsulfanylphenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed, anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.[4]

Biological and Medicinal Chemistry Applications

Boronic acids have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules such as carbohydrates and some amino acid side chains.[3][8] This property has led to the development of boronic acid-containing drugs for various therapeutic areas, including oncology and infectious diseases.[9]

The presence of the methylsulfanyl group in (4-methylsulfanylphenyl)boronic acid can influence its pharmacokinetic and pharmacodynamic properties. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity to biological targets. Furthermore, the methylsulfanyl group can be a site for metabolic transformations.

While specific biological activity data for (4-methylsulfanylphenyl)boronic acid is not extensively documented in publicly available literature, its structural motifs are found in compounds with reported biological activities. For instance, derivatives of thioanisole (B89551) have been investigated for various pharmacological effects. The boronic acid moiety itself is a key pharmacophore in several approved drugs and clinical candidates, acting as an inhibitor of enzymes like proteasomes and serine proteases.[8] Therefore, (4-methylsulfanylphenyl)boronic acid serves as a valuable starting point for the design and synthesis of novel therapeutic agents.

Potential Signaling Pathway Interactions:

Given the role of boronic acids as enzyme inhibitors, derivatives of (4-methylsulfanylphenyl)boronic acid could potentially interact with various signaling pathways. For example, as proteasome inhibitors, they could affect the NF-κB signaling pathway, which is crucial in inflammation and cancer.

Caption: Potential inhibition of the proteasome by a boronic acid derivative.

This guide provides a foundational understanding of (4-methylsulfanylphenyl)boronic acid for researchers and professionals in drug development. Further investigation into its specific biological activities and optimization of its use in synthetic methodologies will undoubtedly expand its utility in these fields.

References

- 1. [4-(METHYLSULFANYL)PHENYL]BORONIC ACID | CAS 98546-51-1 [matrix-fine-chemicals.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. This compound | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum [chemicalbook.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Methylthiophenyl)phenylboronic acid | C13H13BO2S | CID 23005386 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylthio)phenylboronic Acid: Properties, Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has made it a valuable reagent for the construction of complex organic molecules. Furthermore, recent studies have highlighted its potential as a modulator of bacterial communication, specifically through the inhibition of quorum sensing. This technical guide provides a comprehensive overview of the synonyms, chemical properties, and key applications of this compound, with a focus on a detailed experimental protocol for its use in organic synthesis and its interaction with bacterial signaling pathways.

Nomenclature and Synonyms

For clarity and comprehensive literature searching, a list of common synonyms for this compound is provided below.

| Synonym | Source |

| 4-(Methylthio)benzeneboronic acid | [1][2][3] |

| (4-Methylsulfanyl)phenylboronic acid | [4] |

| 4-(Methylsulfanyl)benzeneboronic acid | [4] |

| 4-THIOMETHYLPHENYLBORONIC ACID | [5] |

| 4-THIOANISOLEBORONIC ACID | [5] |

| 4-(METHYLSULFANYL)PHENYLBORONIC ACID | [5] |

| 4-METHYLSULFANYL-BENZENEBORONIC ACID | [5] |

| 4-(METHYLMERCAPTO)BENZENEBORONIC ACID | [5] |

| 4-BORONOTHIOANISOLE | [5][6] |

| [4-(methylsulfanyl)phenyl]boronic acid | [7] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 98546-51-1 | [1][2][4][5][7] |

| Molecular Formula | C₇H₉BO₂S | [2][5][7] |

| Molecular Weight | 168.02 g/mol | [2][4] |

| Appearance | White to pale yellow powder | [8] |

| Melting Point | 210-214 °C (lit.) | [8] |

| Purity | ≥95% | [8] |

| Impurities | <15% anhydride | [8] |

| Solubility | Information not widely available, but generally soluble in organic solvents like THF, dioxane, and methanol. | |

| SMILES | CSc1ccc(cc1)B(O)O | [8] |

| InChI | 1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | [8] |

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction: Synthesis of 4'-Methyl-4-(methylthio)biphenyl

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol details a representative procedure for the coupling of this compound with 4-bromotoluene (B49008) to synthesize 4'-methyl-4-(methylthio)biphenyl. This reaction is a cornerstone of biaryl synthesis, a common motif in pharmaceuticals and functional materials.

Materials:

-

This compound

-

4-Bromotoluene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Water, deionized

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (20 mL).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure 4'-methyl-4-(methylthio)biphenyl.

Experimental Workflow Diagram:

Biological Activity: Inhibition of Bacterial Quorum Sensing

The Autoinducer-2 (B1199439) (AI-2) Quorum Sensing Pathway in Vibrio harveyi

Signaling Pathway Diagram:

Conclusion

References

- 1. Vibrio harveyi quorum sensing: a coincidence detector for two autoinducers controls gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Host-Produced Autoinducer-2 Mimic Activates Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Vibrio harveyi quorum-sensing system uses shared regulatory components to discriminate between multiple autoinducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 4-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-(methylthio)phenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of biaryl structures through Suzuki-Miyaura cross-coupling reactions. The document details two principal methods: the Grignard reaction and the organolithium (lithiation) route, both commencing from the readily available precursor, 4-bromothioanisole (B94970). This guide presents detailed experimental protocols, quantitative data for each synthetic route, and visualizations of the reaction pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is an important organoboron compound utilized in a variety of chemical transformations. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it serves as a versatile coupling partner for the introduction of the 4-(methylthio)phenyl moiety into complex molecules. This functional group is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the methylthio substituent. This guide focuses on the two most common and practical laboratory-scale syntheses of this reagent.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through the formation of an organometallic intermediate from 4-bromothioanisole, which is then quenched with a borate (B1201080) ester. The two primary methods for generating the necessary organometallic species are the Grignard reaction and the use of an organolithium reagent.

Grignard Reaction Pathway

This classic method involves the reaction of 4-bromothioanisole with magnesium metal to form the corresponding Grignard reagent, 4-(methylthio)phenylmagnesium bromide. This intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Organolithium (Lithiation) Pathway

An alternative and often higher-yielding method involves the use of an organolithium reagent, such as n-butyllithium, to perform a lithium-halogen exchange with 4-bromothioanisole. The resulting aryllithium species is then reacted with a trialkyl borate in a similar fashion to the Grignard route.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the two primary synthetic routes. Please note that yields can vary based on reaction scale, purity of reagents, and precise reaction conditions.

| Parameter | Grignard Reaction | Organolithium Route |

| Starting Material | 4-Bromothioanisole | 4-Bromothioanisole |

| Reagents | Mg, Triisopropyl borate | n-Butyllithium, Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux for Grignard formation, then -78 °C to rt | -78 °C to rt |

| Typical Yield | 60-75% | 70-85% |

| Purity (crude) | 85-95% | 90-98% |

Detailed Experimental Protocols

Synthesis via Grignard Reaction

Materials:

-

4-Bromothioanisole (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (a single crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Briefly heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Add anhydrous THF to cover the magnesium.

-

In a separate flask, dissolve 4-bromothioanisole (1.0 eq) in anhydrous THF.

-

Add a small portion of the 4-bromothioanisole solution to the magnesium suspension. The reaction is initiated, as indicated by a gentle reflux and the disappearance of the iodine color.

-

Add the remaining 4-bromothioanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours.

-

Cool the resulting Grignard reagent solution to room temperature.

-

-

Borylation:

-

In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a white to off-white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes.

-

Synthesis via Organolithium Route

Materials:

-

4-Bromothioanisole (1.0 eq)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.2 eq)

-

Hydrochloric acid (2 M)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Lithiation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromothioanisole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Borylation:

-

To the aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent.

-

Concluding Remarks

Both the Grignard and organolithium pathways provide reliable access to this compound. The choice of method may depend on the availability of reagents, desired scale, and sensitivity of other functional groups in more complex substrates. The organolithium route often offers higher yields and cleaner reactions but requires more stringent anhydrous and anaerobic conditions. Proper purification of the final product is crucial, as the presence of boroxines (anhydrides of boronic acids) can affect its reactivity in subsequent coupling reactions. This guide provides a solid foundation for the successful synthesis of this important synthetic building block.

Spectral Analysis of 4-(Methylthio)phenylboronic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-(Methylthio)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents key Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data in a structured format, outlines general experimental protocols for these analytical techniques, and includes a logical workflow for spectral data analysis.

Summary of Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Doublet | 2H | Ar-H |

| 7.27 | Doublet | 2H | Ar-H |

| 2.50 | Singlet | 3H | S-CH₃ |

Solvent: CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Data

While ¹³C NMR data for this compound is available from commercial suppliers such as Sigma-Aldrich, specific chemical shift values were not publicly accessible in the conducted research.[1] Researchers are advised to consult the supplier's documentation for detailed ¹³C NMR data.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H Stretch (B-OH) |

| ~2920 | Medium | C-H Stretch (Aromatic) |

| ~1600 | Strong | C=C Stretch (Aromatic) |

| ~1400 | Strong | B-O Stretch |

| ~1180 | Medium | C-S Stretch |

| ~840 | Strong | C-H Bend (Aromatic, p-disubstituted) |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectral data are not publicly available. However, the following sections describe generalized methodologies for NMR and ATR-IR spectroscopy that are applicable to a solid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube

-

Pipettes

-

Vortex mixer (optional)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the NMR tube. The choice of solvent is critical to dissolve the sample and to avoid interfering signals in the spectrum.

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

The IR spectrum for this compound was obtained using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique.

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Spatula

-

ATR-FTIR spectrometer

Procedure:

-

Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This allows for the subtraction of any atmospheric (e.g., CO₂, H₂O) or instrumental absorbances from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Good contact is essential for obtaining a high-quality spectrum.

-

Data Acquisition: Initiate the scan to collect the infrared spectrum of the sample. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its molecular vibrations.

-

Data Processing: The resulting interferogram is converted to an infrared spectrum via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, the pressure is released, and the sample is carefully removed from the ATR crystal. The crystal surface is then thoroughly cleaned with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Spectral Data Analysis Workflow

The following diagram illustrates a logical workflow for the analysis of spectral data for a chemical compound such as this compound.

Caption: A flowchart illustrating the workflow for spectral data acquisition, processing, analysis, and structural elucidation.

References

A Comprehensive Technical Guide to the Solubility of 4-(Methylthio)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-(methylthio)phenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document presents known qualitative solubility information alongside quantitative data for the parent compound, phenylboronic acid, as a relevant proxy. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside visualizations of the experimental workflow and a key synthetic application, the Suzuki-Miyaura coupling reaction.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 98546-51-1 | [1][2][3] |

| Molecular Formula | C₇H₉BO₂S | [3] |

| Molecular Weight | 168.02 g/mol | [2][3] |

| Melting Point | 210-214 °C | [1][2] |

| Appearance | Off-white crystalline powder |

Solubility Profile

Qualitative Solubility of this compound

Currently, there is limited specific qualitative solubility data for this compound in a wide range of organic solvents in publicly available literature. The available information is summarized below.

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

Quantitative Solubility of Phenylboronic Acid (Proxy Data)

In the absence of extensive quantitative data for this compound, the solubility of its parent compound, phenylboronic acid, can provide valuable insights for solvent selection in synthesis, purification, and formulation. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5][6] The following table presents quantitative solubility data for phenylboronic acid in various organic solvents.

| Solvent | Temperature (°C) | Mole Fraction (x) |

| Chloroform | 25 | Value not explicitly stated, moderate solubility |

| 3-Pentanone | 25 | Value not explicitly stated, high solubility |

| Acetone | 25 | Value not explicitly stated, high solubility |

| Dipropyl ether | 25 | Value not explicitly stated, high solubility |

| Methylcyclohexane | 25 | Value not explicitly stated, very low solubility |

Note: While the referenced literature describes the solubility as high, moderate, or low, specific mole fraction values at a standard temperature of 25°C were not explicitly provided in the search results. The dynamic method described below is recommended for obtaining precise quantitative data.

Experimental Protocol: Dynamic Method for Solubility Determination

A reliable method for determining the solubility of boronic acids is the dynamic method.[4][5][6][7][8][9] This technique involves identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration by observing the disappearance of turbidity.[4][5][6][8][9]

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: High-purity, anhydrous organic solvents of interest

-

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath with programmable temperature control

-

Calibrated thermometer or temperature probe (precision ±0.1 °C)

-

Luminance probe or a laser and photodetector for turbidity measurement

-

Analytical balance (precision ±0.1 mg)

-

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to achieve a known mole fraction.

-

Heating and Stirring: Place the vessel in the thermostat bath and commence stirring the mixture at a constant, vigorous rate.

-

Controlled Heating: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.1-0.5 °C/min) to avoid overshooting the dissolution point.

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Data Analysis: Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the dynamic method of solubility determination.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[2] The generally accepted mechanism for this palladium-catalyzed reaction is depicted below.[10][11][12][13]

References

- 1. 4-(甲硫基)苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound = 95 98546-51-1 [sigmaaldrich.com]

- 3. This compound | C7H9BO2S | CID 2733959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

Stability and Storage of 4-(Methylthio)phenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Methylthio)phenylboronic acid. The information presented herein is intended to support researchers and professionals in the proper handling, storage, and application of this versatile reagent, particularly in the context of organic synthesis and drug development.

Core Concepts in Arylboronic Acid Stability

Arylboronic acids, including this compound, are generally stable, crystalline solids under ambient conditions. However, their stability can be compromised by several factors, leading to degradation and potentially impacting the outcomes of chemical reactions. The two primary degradation pathways of concern are protodeboronation and the formation of cyclic anhydrides (boroxines).

-

Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is often catalyzed by acidic or basic conditions and can be influenced by the electronic properties of substituents on the aromatic ring.[1] The presence of water is necessary for this reaction to occur.[2]

-

Formation of Boroxines: Arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boroxine (B1236090) can be converted back to the boronic acid in the presence of water. However, the presence of varying amounts of the anhydride (B1165640) can affect the stoichiometry of reactions if not accounted for.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling guidelines are recommended:

-

Temperature: Store in a cool, dark place. Refrigeration at 0-6°C is often recommended by suppliers.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Container: Keep the container tightly sealed to prevent the ingress of moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 98546-51-1 | [3][4] |

| Molecular Formula | C₇H₉BO₂S | [3] |

| Molecular Weight | 168.02 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 210-214 °C | [6] |

| Solubility | Soluble in polar organic solvents | [5] |

Stability Profile: Forced Degradation Studies

While specific quantitative stability data for this compound is not extensively available in the public domain, a general understanding of its stability can be inferred from studies on analogous arylboronic acids. The 4-(methylthio) group is considered to be an electron-donating group, which can influence the rate of protodeboronation.

Forced degradation studies are essential to determine the intrinsic stability of a compound and to identify potential degradation products.[7][8][9][10][11] A typical forced degradation study would expose this compound to the stress conditions outlined in the table below.

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period. | Protodeboronation |

| Basic Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60°C) for a defined period. | Protodeboronation (often accelerated) |

| Oxidation | 3% H₂O₂ at room temperature for a defined period. | Oxidation of the thioether to sulfoxide (B87167) or sulfone, and/or oxidation of the boronic acid. |

| Thermal Degradation | Heating the solid material at a high temperature (e.g., 105°C) for a defined period. | Decomposition, potentially leading to the formation of various byproducts. |

| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines. | Photodegradation, the extent of which would need to be determined experimentally. |

Experimental Protocols for Stability Assessment

The stability of this compound can be monitored using various analytical techniques. The development of a stability-indicating analytical method is crucial for separating the intact molecule from any degradation products.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for assessing the stability of arylboronic acids.

Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). For forced degradation samples, dilute to an appropriate concentration with the mobile phase.

-

Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring the stability of boronic acids.

Protocol:

-

¹H NMR: Dissolve a known amount of the sample in a deuterated solvent (e.g., DMSO-d₆). Monitor for changes in the aromatic proton signals and the appearance of new signals that could indicate degradation.

-

¹¹B NMR: This technique is particularly useful for observing changes in the chemical environment of the boron atom. The chemical shift of the boron signal can indicate the conversion of the boronic acid to a boronate ester or other boron-containing species.

Applications and Relevance to Stability

The stability of this compound is of paramount importance in its primary applications, including Suzuki-Miyaura cross-coupling reactions and its role as a quorum sensing inhibitor.

Suzuki-Miyaura Cross-Coupling

This compound is a common reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[12] The integrity of the boronic acid is crucial for the efficiency and yield of these reactions. Protodeboronation is a well-known side reaction in Suzuki couplings, leading to the formation of thioanisole (B89551) as a byproduct and reducing the amount of the desired coupled product.[1] Therefore, understanding the stability of this compound under the basic conditions typically employed in these reactions is critical for reaction optimization.

Quorum Sensing Inhibition

Conclusion

This compound is a valuable reagent in organic synthesis and chemical biology. While it is a relatively stable compound, its susceptibility to protodeboronation and anhydride formation necessitates careful storage and handling. Understanding the factors that influence its stability and employing appropriate analytical methods to monitor its purity are crucial for ensuring the reliability and reproducibility of experimental results. Further quantitative studies on the stability of this specific boronic acid under various stress conditions would be beneficial for its application in regulated environments such as pharmaceutical development.

References

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS 98546-51-1: this compound [cymitquimica.com]

- 6. This compound = 95 98546-51-1 [sigmaaldrich.com]

- 7. biomedres.us [biomedres.us]

- 8. pharmtech.com [pharmtech.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ijrpp.com [ijrpp.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Inhibition of quorum sensing in Vibrio harveyi by boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Role of Organoboron Compounds in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoboron compounds, once relegated to the realm of synthetic organic chemistry, have emerged as a versatile and powerful class of molecules in medicinal chemistry and drug development.[1] Their unique electronic properties, particularly the electron-deficient nature of the boron atom, allow for novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets.[2][3] This has led to the successful development and FDA approval of several boron-containing drugs for a range of therapeutic areas, from cancer to infectious diseases and inflammatory conditions.[4][5][6] This technical guide provides an in-depth exploration of the core principles of organoboron medicinal chemistry, focusing on the mechanisms of action, quantitative data of key approved drugs, and detailed experimental protocols relevant to their study.

Core Scaffolds and Their Significance

Two primary organoboron scaffolds have dominated the landscape of approved drugs: boronic acids and benzoxaboroles.

-

Boronic Acids: Characterized by a C-B(OH)₂ functional group, boronic acids are capable of forming reversible covalent bonds with nucleophilic residues, particularly the hydroxyl group of serine in enzyme active sites.[7] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent enzyme inhibition.[8] The dipeptide boronic acid, bortezomib, was the first-in-class proteasome inhibitor to receive FDA approval, validating this approach.[5]

-

Benzoxaboroles: This heterocyclic scaffold features a boronic acid integrated into a bicyclic system.[9][10] This structure enhances the Lewis acidity of the boron atom and provides a rigid framework for interaction with biological targets.[3] Benzoxaboroles have proven to be a particularly fruitful scaffold, leading to the development of drugs targeting enzymes across different classes.[10][11]

Mechanisms of Action of Approved Organoboron Drugs

The versatility of organoboron compounds is evident in the diverse mechanisms of action of a growing number of FDA-approved drugs.

Proteasome Inhibition in Cancer Therapy

Bortezomib (Velcade®) and Ixazomib (B1672701) (Ninlaro®) are proteasome inhibitors used in the treatment of multiple myeloma and mantle cell lymphoma.[12][13] The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, playing a crucial role in cell cycle regulation and survival.[14] Cancer cells, particularly multiple myeloma cells, are highly dependent on proteasome function to manage the large quantities of unfolded or misfolded proteins they produce.[15]

Bortezomib and ixazomib act as reversible inhibitors of the 26S proteasome.[12] The boron atom in these molecules forms a stable, yet reversible, tetrahedral intermediate with the active site N-terminal threonine residue of the β5 subunit of the 20S proteasome core.[16] This inhibits the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins.[14] This accumulation disrupts cellular homeostasis, triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, and ultimately induces apoptosis (programmed cell death) in cancer cells.[14][17] Ixazomib is the first orally bioavailable proteasome inhibitor.[18][19]

Antifungal and Anti-inflammatory Action

Tavaborole (B1682936) (Kerydin®) is a benzoxaborole-based topical antifungal agent used for the treatment of onychomycosis (fungal nail infection).[16][20][21] Its mechanism of action involves the inhibition of fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[16][22] Tavaborole forms a covalent adduct with the terminal adenosine (B11128) of tRNALeu within the editing site of the fungal LeuRS, trapping the tRNA and preventing its release.[23][24] This leads to the cessation of protein synthesis and fungal cell death.[25]

Crisaborole (B606811) (Eucrisa®) is another benzoxaborole-based topical drug, approved for the treatment of mild to moderate atopic dermatitis (eczema).[26][27] It acts as a phosphodiesterase-4 (PDE4) inhibitor.[23][28] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory cascade.[29] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines, thereby reducing the signs and symptoms of atopic dermatitis.[23][29]

β-Lactamase Inhibition in Bacterial Infections

Vaborbactam (B611620) is a cyclic boronic acid β-lactamase inhibitor.[30] It is co-formulated with the carbapenem (B1253116) antibiotic meropenem (B701) (Vabomere®) to combat bacterial resistance.[11] Many bacteria produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics. Vaborbactam acts as a potent, reversible inhibitor of a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[15] The boron atom forms a covalent adduct with the active site serine residue of the β-lactamase, protecting meropenem from degradation and allowing it to exert its antibacterial effect.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for the aforementioned FDA-approved organoboron drugs, providing a basis for comparison of their potency and activity.

Table 1: Proteasome Inhibitors - In Vitro Potency

| Compound | Target | Assay | IC50 / Ki | Cell Line / Enzyme Source | Reference(s) |

| Bortezomib | Proteasome (β5 subunit) | Proteasome Activity Assay | Ki: 0.6 nM | Purified 20S proteasome | [16] |

| Proteasome | Cell Viability (MTT Assay) | IC50: 17.46 nM (48h) | FISS cell line (Ela-1) | [18] | |

| Proteasome | Proteasome Inhibition | ~40% inhibition at 10 nM (30 min) | Granta-519 cells | [2] | |

| Ixazomib | Proteasome (β5 subunit) | Proteasome Activity Assay | IC50: 3.4 nM | Purified 20S proteasome | [15] |

| Proteasome | Cell Viability | LC50: 24 ± 11 nM | Acute Lymphoblastic Leukemia (ALL) cells | [31] | |

| Proteasome | Cell Viability | LC50: 30 ± 8 nM | Acute Myeloid Leukemia (AML) cells | [31] |

Table 2: Antifungal and Anti-inflammatory Agents - In Vitro Potency

| Compound | Target | Assay | MIC / IC50 | Organism / Enzyme Source | Reference(s) |

| Tavaborole | Leucyl-tRNA Synthetase | Antifungal Susceptibility (CLSI M38-A) | MIC range: 1.0–8.0 µg/mL | Trichophyton rubrum | [32] |

| Leucyl-tRNA Synthetase | Antifungal Susceptibility (CLSI M38-A) | MIC range: 4.0-8.0 µg/mL | Trichophyton mentagrophytes | [32] | |

| Leucyl-tRNA Synthetase | Antifungal Susceptibility (CLSI M38-A) | MIC50: 4.0 µg/mL, MIC90: 8.0 µg/mL | Trichophyton rubrum & T. mentagrophytes | [32] | |

| Crisaborole | Phosphodiesterase 4 (PDE4) | PDE4 Inhibition Assay | - | - | [23][28] |

| - | In vivo mouse model | Reduction of pruritus | MC903-induced atopic dermatitis model | [13] |

Table 3: β-Lactamase Inhibitor - In Vitro Potency